4,7-Methano-7H-thieno[2,3-C]azepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Methano-7H-thieno[2,3-C]azepine is a seven-membered heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. This compound is part of a broader class of azepines, which are known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
The synthesis of 4,7-Methano-7H-thieno[2,3-C]azepine typically involves the [1,7]-electrocyclization of unsaturated azomethine ylides and azatriene anions . This method is favored due to its efficiency and the ability to produce the desired azepine structure in a single step. Industrial production methods often involve multicomponent heterocyclization reactions, which allow for the simultaneous formation of multiple bonds and the creation of complex structures in a single reaction vessel .
Análisis De Reacciones Químicas
4,7-Methano-7H-thieno[2,3-C]azepine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound, often resulting in the formation of dihydro or tetrahydro derivatives.
Aplicaciones Científicas De Investigación
4,7-Methano-7H-thieno[2,3-C]azepine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and stereochemistry.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Due to its unique structure, it is explored as a potential therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 4,7-Methano-7H-thieno[2,3-C]azepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses .
Comparación Con Compuestos Similares
4,7-Methano-7H-thieno[2,3-C]azepine is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. Similar compounds include:
Azepines: These compounds have a seven-membered ring with a nitrogen atom and exhibit diverse biological activities.
Thiazepines: These contain both sulfur and nitrogen atoms in the ring and are known for their pharmacological properties.
Propiedades
Número CAS |
484032-36-2 |
---|---|
Fórmula molecular |
C9H7NS |
Peso molecular |
161.23 g/mol |
Nombre IUPAC |
5-thia-8-azatricyclo[6.2.1.02,6]undeca-1,3,6,9-tetraene |
InChI |
InChI=1S/C9H7NS/c1-3-10-5-7(1)8-2-4-11-9(8)6-10/h1-4,6H,5H2 |
Clave InChI |
IJLQMYAXILQOIB-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C3C=CSC3=CN1C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.